molecular formula C11H13NO4 B8559447 (2-Acetylamino-4-methoxy-phenyl)-acetic acid

(2-Acetylamino-4-methoxy-phenyl)-acetic acid

Cat. No. B8559447
M. Wt: 223.22 g/mol
InChI Key: LFVKPNNMGNXYEA-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a solution of (2-acetylamino-4-methoxy-phenyl)-acetic acid methyl ester (49 mg, 0.21 mmol) in 1.5 mL of methanol was added aqueous 1N NaOH (1.5 mL, 1.5 mmol). The mixture was stirred for 3 h at room temperature. and the pH was adjusted to ˜4 by the addition of Amberlyst 15 ion-exchange resin. After filtration, the filtrate was concentrated to give 46 mg (100%) of 2-acetylamino-4-methoxy-phenyl)-acetic acid which was used without further purification.
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[NH:13][C:14](=[O:16])[CH3:15].[OH-].[Na+]>CO>[C:14]([NH:13][C:6]1[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=1[CH2:4][C:3]([OH:17])=[O:2])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
49 mg
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)OC)NC(C)=O)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
and the pH was adjusted to ˜4 by the addition of Amberlyst 15 ion-exchange resin
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 46 mg (100%) of 2-acetylamino-4-methoxy-phenyl)-acetic acid which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)NC1=C(C=CC(=C1)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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